N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide
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Overview
Description
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide is a complex organic compound that features a pyrrolidinone ring and methoxyphenyl groups
Preparation Methods
The synthesis of N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide typically involves multiple steps. One common route includes the reaction of substituted salicylaldehydes with 2-(2-oxopyrrolidin-1-yl)acetamide to form Schiff base intermediates, which are then reduced . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation can be used to reduce double bonds or other reducible groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at positions where leaving groups are present.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidinone ring and methoxyphenyl groups play crucial roles in binding to these targets, influencing biological pathways and eliciting specific responses .
Comparison with Similar Compounds
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide can be compared with other compounds containing pyrrolidinone or methoxyphenyl groups. Similar compounds include:
Pyrrolizines: Known for their biological activity and structural similarity.
Pyrrolidine-2-one derivatives: Often used in medicinal chemistry for their pharmacological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula C21H22N2O4 and features a unique arrangement that includes:
- A methoxy-substituted phenyl group
- A pyrrolidine derivative (specifically, a 2-oxopyrrolidin-1-yl moiety)
- An acetic acid derivative with a methoxyphenoxy group
This structural configuration is crucial as it influences the compound's interaction with biological targets.
Antitumor Properties
Research indicates that this compound exhibits significant antitumor activity . Similar compounds have been shown to induce apoptosis in cancer cell lines through mechanisms such as enzyme inhibition and modulation of signaling pathways. For instance, compounds with pyrrolidine structures are often linked to anti-cancer effects due to their ability to interfere with cellular proliferation and survival pathways.
Analgesic Effects
The compound also shows promise as an analgesic agent . The presence of the pyrrolidine ring is associated with various pharmacological effects, including pain relief. Research has indicated that certain derivatives can modulate pain pathways, potentially offering new avenues for pain management therapies.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Receptor Binding : The methoxy groups enhance hydrophobic interactions, facilitating binding to target receptors.
- Enzyme Inhibition : The 2-oxopyrrolidin-1-yl moiety may inhibit enzymes involved in tumor growth or pain signaling.
- Calcium Ion Modulation : Similar compounds have been shown to affect intracellular calcium levels, impacting various cellular processes.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of Methoxy Groups : Methylation reactions are utilized to attach methoxy groups to the phenyl rings.
- Amide Coupling : The final step usually involves forming the acetamide linkage through coupling reactions.
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
Piracetam | 2-Oxo-pyrrolidine base structure | Nootropic effects |
Alpelisib | PI3K inhibitor | Antitumor activity |
Tazemetostat | Methyltransferase inhibitor | Antitumor activity |
This compound | Unique combination of methoxy and pyrrolidine moieties | Analgesic and antitumor activities |
Case Studies and Research Findings
Several studies have explored the biological effects of compounds similar to this compound:
- Antitumor Activity Study : A study demonstrated that derivatives with similar structural motifs effectively inhibited tumor growth in vitro by inducing apoptosis in cancer cell lines.
- Pain Management Research : Research indicated that pyrrolidine-based compounds could significantly reduce pain responses in animal models, suggesting a potential application in analgesic therapies.
- Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds could modulate key signaling pathways involved in both tumor progression and pain perception.
Properties
IUPAC Name |
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-25-15-6-8-16(9-7-15)27-13-19(23)21-14-5-10-17(18(12-14)26-2)22-11-3-4-20(22)24/h5-10,12H,3-4,11,13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCJJDUDZRBEQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)N3CCCC3=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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